2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound known for its unique spirocyclic structure This compound features a spiro[chromene-piperidine] core, which is a significant motif in medicinal chemistry due to its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spiro[chromene-piperidine] core. This can be achieved through a cyclization reaction between a chromene derivative and a piperidine derivative under acidic or basic conditions.
Etherification: The hydroxyl group on the chromene ring is converted to an ether using a suitable alkylating agent, such as 2-(4-methoxyphenyl)ethyl bromide, in the presence of a base like potassium carbonate.
Amidation: The final step involves the formation of the acetamide moiety through a reaction with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity due to the spirocyclic structure. It serves as a model compound for understanding spirocyclic chemistry and developing new synthetic methodologies.
Biology
Biologically, the compound is investigated for its potential pharmacological activities. The spiro[chromene-piperidine] core is known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicine, derivatives of this compound are explored as potential therapeutic agents. The presence of multiple functional groups allows for the design of analogs with enhanced biological activity and selectivity.
Industry
Industrially, the compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves interaction with various molecular targets. The spirocyclic structure allows for binding to specific enzymes or receptors, modulating their activity. The acetyl and methoxyphenyl groups can enhance binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[chromene-piperidine] derivatives: These compounds share the spirocyclic core and exhibit similar biological activities.
Acetamide derivatives: Compounds with the acetamide moiety are known for their pharmacological properties.
Methoxyphenyl derivatives: These compounds are studied for their potential therapeutic applications.
Uniqueness
The uniqueness of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide lies in the combination of its spirocyclic structure with multiple functional groups. This combination provides a versatile platform for chemical modifications and the development of new derivatives with enhanced properties.
Properties
Molecular Formula |
C26H30N2O6 |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C26H30N2O6/c1-18(29)28-13-10-26(11-14-28)16-23(30)22-8-7-21(15-24(22)34-26)33-17-25(31)27-12-9-19-3-5-20(32-2)6-4-19/h3-8,15H,9-14,16-17H2,1-2H3,(H,27,31) |
InChI Key |
HDDQHSNEABRXBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NCCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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